(R)-4-(Bromomethyl)dihydrofuran-2(3H)-one
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Overview
Description
®-4-(Bromomethyl)dihydrofuran-2(3H)-one is an organic compound that belongs to the class of dihydrofurans This compound is characterized by the presence of a bromomethyl group attached to the furan ring, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(Bromomethyl)dihydrofuran-2(3H)-one typically involves the bromination of a precursor compound. One common method is the bromination of ®-dihydrofuran-2(3H)-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature.
Industrial Production Methods
Industrial production of ®-4-(Bromomethyl)dihydrofuran-2(3H)-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-4-(Bromomethyl)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
®-4-(Bromomethyl)dihydrofuran-2(3H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-4-(Bromomethyl)dihydrofuran-2(3H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in biological molecules, thereby altering their function.
Comparison with Similar Compounds
Similar Compounds
®-4-(Chloromethyl)dihydrofuran-2(3H)-one: Similar structure but with a chloromethyl group instead of a bromomethyl group.
®-4-(Hydroxymethyl)dihydrofuran-2(3H)-one: Contains a hydroxymethyl group instead of a bromomethyl group.
®-4-(Methyl)dihydrofuran-2(3H)-one: Contains a methyl group instead of a bromomethyl group.
Uniqueness
®-4-(Bromomethyl)dihydrofuran-2(3H)-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. The bromine atom is a good leaving group, making the compound highly reactive in substitution reactions. This reactivity can be exploited in various synthetic applications, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C5H7BrO2 |
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Molecular Weight |
179.01 g/mol |
IUPAC Name |
(4R)-4-(bromomethyl)oxolan-2-one |
InChI |
InChI=1S/C5H7BrO2/c6-2-4-1-5(7)8-3-4/h4H,1-3H2/t4-/m0/s1 |
InChI Key |
CIWABXYBFHMJFP-BYPYZUCNSA-N |
Isomeric SMILES |
C1[C@H](COC1=O)CBr |
Canonical SMILES |
C1C(COC1=O)CBr |
Origin of Product |
United States |
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